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Compound of Interest

Compound Name: Brasofensine sulfate

Cat. No.: B1667505 Get Quote

Executive Summary: Brasofensine (NS-2214) is a potent phenyltropane-based monoamine

reuptake inhibitor with high affinity for the dopamine (DAT), norepinephrine (NET), and

serotonin (SERT) transporters. Investigated for the treatment of Parkinson's disease (PD), it

demonstrated the ability to increase synaptic concentrations of these key neurotransmitters,

offering a potential symptomatic treatment for motor deficits. Preclinical studies in rodent and

primate models of Parkinson's showed that Brasofensine could reverse akinesia and improve

motor function, notably without inducing the dyskinesias often associated with long-term

levodopa therapy.[1] Despite promising early results, its clinical development was discontinued.

[2] This guide provides a technical overview of Brasofensine's pharmacological profile,

mechanism of action, and the experimental protocols used in its evaluation, intended for

researchers in neuropharmacology and drug development.

Mechanism of Action
Brasofensine functions as a triple reuptake inhibitor. By binding to and blocking DAT, NET, and

SERT on presynaptic neurons, it prevents the reabsorption of dopamine, norepinephrine, and

serotonin from the synaptic cleft.[2] This leads to an elevated and prolonged presence of these

neurotransmitters in the synapse, enhancing postsynaptic receptor signaling. In Parkinson's

disease, the primary deficit is the loss of dopaminergic neurons in the substantia nigra, leading

to reduced dopamine levels in the striatum. Brasofensine's primary therapeutic effect is

hypothesized to stem from its potent inhibition of DAT, which compensates for the reduced

dopamine release by increasing the synaptic residency time of the available dopamine.
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Caption: Mechanism of Brasofensine as a triple reuptake inhibitor.
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Pharmacological Profile
Brasofensine's primary pharmacological characteristic is its potent inhibition of monoamine

transporters. The following tables summarize the available quantitative data from in vitro and in

vivo studies.

Table 1: In Vitro Monoamine Transporter Inhibition

Transporter
Target

Assay Method Preparation IC₅₀ (µM) Reference

Dopamine (DAT)
Reuptake

Inhibition

Striatal

Synaptosomes
0.003 [3]

Norepinephrine

(NET)

Reuptake

Inhibition

Hippocampal

Synaptosomes
0.0013 [3]

Serotonin

(SERT)

Reuptake

Inhibition

Cortical

Synaptosomes
0.013 [3]

Table 2: Clinical Pharmacokinetics (Single Oral Dose in PD Patients)

Dose (mg) Cmax (ng/mL) Tmax (hours)

0.5 0.35 4

1.0 0.82 4

2.0 2.14 4

4.0 3.27 4

Data from a study in patients

with moderate Parkinson's

disease receiving

levodopa/carbidopa.[4]

Preclinical and Clinical Efficacy
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Animal Models: In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common

marmoset model of Parkinson's disease, oral administration of Brasofensine (0.25-2.5 mg/kg)

led to a dose-dependent and long-lasting increase in locomotor activity and a reduction in

disability scores.[1] Crucially, in marmosets previously primed with levodopa to exhibit

dyskinesia, Brasofensine effectively reversed akinesia without inducing dyskinetic movements

or stereotypy.[1] This suggests a key advantage over traditional levodopa therapy.

Clinical Trials: Phase I and II clinical trials were conducted for Brasofensine.[2][5] In a study

involving patients with moderate Parkinson's disease already on levodopa/carbidopa, single

oral doses of up to 4 mg were found to be safe and well-tolerated.[4] However, based on the

motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS), no

significant change in patient disability was observed at the tested single doses.[4] Development

was ultimately halted, with the company citing financial constraints related to further regulatory

requirements and a decision to prioritize another compound.[2][5]

Experimental Protocols
Detailed, step-by-step protocols are proprietary to the developing institutions. However, based

on published literature, the methodologies can be summarized as follows.

A. Monoamine Transporter Binding/Uptake Assays

This protocol assesses the ability of a compound to inhibit the reuptake of neurotransmitters.

Preparation of Synaptosomes: Brain regions rich in the target transporter (e.g., striatum for

DAT, hippocampus for NET, cortex for SERT) are dissected from rodents.[3] The tissue is

homogenized in a buffered solution and centrifuged to isolate synaptosomes, which are

resealed presynaptic nerve terminals containing transporters.

Incubation: Synaptosomes are suspended in a buffer and pre-incubated with various

concentrations of the test compound (e.g., Brasofensine) for a short period (e.g., 10

minutes).[6]

Initiation of Uptake: A radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-

serotonin) is added to the mixture to initiate uptake by the transporters.[6]
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Termination and Separation: After a defined uptake period (e.g., 10 minutes), the reaction is

terminated. Synaptosomes are rapidly separated from the buffer, often by centrifugation

through a layer of silicone oil.[6]

Quantification: The radioactivity within the synaptosome pellet is measured using liquid

scintillation counting. Non-specific uptake is determined in the presence of a high

concentration of a known selective inhibitor (e.g., mazindol for DAT).[6]

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

uptake (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.[6]
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Caption: Workflow for an in vitro monoamine reuptake inhibition assay.
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B. In Vivo Microdialysis in Animal Models

This technique measures the levels of neurotransmitters in the extracellular fluid of specific

brain regions in a living animal.[7][8]

Animal Model Creation: A Parkinsonian model is induced, commonly using neurotoxins like

6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons.[7]

[9] For example, a unilateral injection of 6-OHDA into the medial forebrain bundle of a rat

creates a hemiparkinsonian model.[9][10]

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the

target brain region (e.g., striatum) of the anesthetized animal. The animal is allowed to

recover for several days.[11]

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is

inserted through the guide cannula. The probe is continuously perfused with artificial

cerebrospinal fluid (aCSF) at a slow, constant rate.[11]

Baseline Collection: After a habituation period, dialysate samples are collected at regular

intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine

levels.[11]

Drug Administration: Brasofensine is administered (e.g., orally or via intraperitoneal

injection).[1]

Post-Treatment Collection: Dialysate collection continues for several hours to monitor the

drug-induced changes in neurotransmitter concentrations over time.[12]

Sample Analysis: The concentration of dopamine and its metabolites in the dialysate

samples is quantified using high-performance liquid chromatography (HPLC) with

electrochemical detection.[7]

Data Analysis: The post-treatment neurotransmitter levels are expressed as a percentage

change from the baseline average.

C. Behavioral Assessment in Animal Models
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Behavioral tests are used to assess the functional effects of the compound on motor

symptoms.

Model: The 6-OHDA unilateral lesion rat model is commonly used.[9][13] These animals

exhibit motor asymmetry.

Drug-Induced Rotational Behavior: After administration of a dopaminergic agent (like

Brasofensine), the animal will rotate. The direction and rate of rotation (full turns per minute)

are recorded. This test is highly sensitive to dopamine agonists and reuptake inhibitors.[9]

Locomotor Activity: Animals are placed in an open-field arena equipped with infrared beams.

The system automatically records parameters such as distance traveled, speed, and rearing

frequency over a set period after drug administration.[1]

Disability/Akinesia Scoring: In primate models (e.g., MPTP-treated marmosets), motor

disability is often assessed using a standardized rating scale that scores aspects like

posture, movement, and alertness.[1] Observers, blinded to the treatment, score the animals

at various time points post-drug administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in
MPTP-treated and levodopa-primed common marmosets - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. Portico [access.portico.org]

4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

6. academic.oup.com [academic.oup.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.creative-biolabs.com/drug-discovery/therapeutics/6-ohda-unilateral-lesion-rat-model-of-parkinson-s-disease.htm
https://pubmed.ncbi.nlm.nih.gov/17449457/
https://www.creative-biolabs.com/drug-discovery/therapeutics/6-ohda-unilateral-lesion-rat-model-of-parkinson-s-disease.htm
https://pubmed.ncbi.nlm.nih.gov/12360536/
https://pubmed.ncbi.nlm.nih.gov/12360536/
https://www.benchchem.com/product/b1667505?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12360536/
https://pubmed.ncbi.nlm.nih.gov/12360536/
https://pubmed.ncbi.nlm.nih.gov/12360536/
https://go.drugbank.com/drugs/DB04857
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x9z7j
https://pubmed.ncbi.nlm.nih.gov/11847938/
https://pubmed.ncbi.nlm.nih.gov/11847938/
https://pubmed.ncbi.nlm.nih.gov/11249705/
https://academic.oup.com/ijnp/article/21/10/926/5021350
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]

8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery -
PMC [pmc.ncbi.nlm.nih.gov]

9. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-
biolabs.com]

10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Effects of various dopamine uptake inhibitors on striatal extracellular dopamine levels
and behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

13. The 6-hydroxydopamine model of Parkinson's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Brasofensine Sulfate (NS-2214) for Parkinson's
Disease Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667505#brasofensine-sulfate-ns-2214-for-
parkinson-s-disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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